6,8-Difluorochroman-2-one
Description
6,8-Difluorochroman-2-one is a fluorinated derivative of chroman-2-one, a bicyclic organic compound consisting of a benzene ring fused to a dihydropyran-2-one moiety. The substitution of fluorine atoms at the 6 and 8 positions on the aromatic ring introduces strong electron-withdrawing effects, which influence the compound’s electronic distribution, solubility, and reactivity.
Properties
Molecular Formula |
C9H6F2O2 |
|---|---|
Molecular Weight |
184.14 g/mol |
IUPAC Name |
6,8-difluoro-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C9H6F2O2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h3-4H,1-2H2 |
InChI Key |
DVXMOQDYUZIDNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC2=C1C=C(C=C2F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Difluorochroman-2-one typically involves the fluorination of chromanone derivatives. One common method is the reaction of chromanone with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods: For industrial-scale production, the synthesis of 6,8-Difluorochroman-2-one can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6,8-Difluorochroman-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chroman-2-one derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the chromanone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted chromanones and dihydrochromanones, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
6,8-Difluorochroman-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Medicine: Research has shown potential anticancer, antiviral, and anti-inflammatory activities, making it a candidate for drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 6,8-Difluorochroman-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, in anticancer research, it has been shown to inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 6,8-Difluorochroman-2-one (hypothetical data inferred from analogs) with structurally or functionally similar compounds:
Table 1: Structural and Physicochemical Comparisons
Key Comparative Insights
Substituent Effects: Fluorine vs. Chlorine: Fluorine’s smaller size and higher electronegativity reduce steric hindrance and increase electron-withdrawing effects compared to chlorine. This difference may enhance 6,8-Difluorochroman-2-one’s binding affinity in biological systems compared to dichloro analogs .
Structural Variations: Flavone vs. Chromanone: 6,8-Dichloroflavone (flavone backbone with a ketone at C4 and phenyl at C2) differs from chroman-2-one’s saturated dihydropyran ring. This structural distinction impacts conjugation and redox properties, with flavones often exhibiting stronger UV absorption and fluorescence .
Synthetic and Industrial Relevance :
- Dichloro derivatives (e.g., 6,8-Dichloro-2H-chromen-2-one) are commercially available for photochemical applications, while fluorinated analogs remain less explored due to synthetic challenges (e.g., fluorination reagents, regioselectivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
